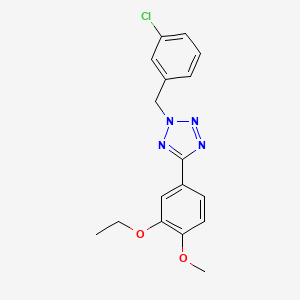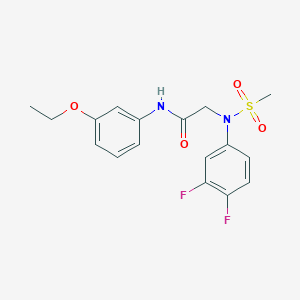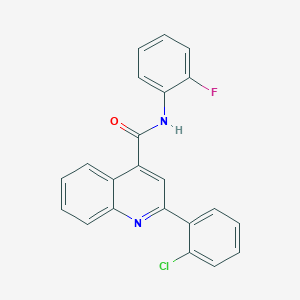![molecular formula C26H28N2O2 B4550117 N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethylbenzamide](/img/structure/B4550117.png)
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethylbenzamide
Übersicht
Beschreibung
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C26H28N2O2 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.215078140 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Occurrence, Fate, and Behavior in Aquatic Environments
Parabens and their derivatives, structurally related to the query compound, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, used as preservatives in cosmetics, pharmaceuticals, and food products, exhibit weak endocrine-disrupting capabilities. Their ubiquity in surface water and sediments highlights the continuous introduction into the environment through consumption and disposal of paraben-based products. Advanced analytical techniques have identified the presence of chlorinated parabens in various water bodies, raising concerns about their stability and potential toxicity (Haman et al., 2015).
Synthetic Phenolic Antioxidants
Synthetic Phenolic Antioxidants (SPAs) are utilized across various industries to inhibit oxidative reactions and prolong shelf life. Investigations into SPAs, such as butylated hydroxytoluene (BHT), have uncovered their widespread environmental occurrence and human exposure. The transformation products of these antioxidants have been detected in human tissues and environmental matrices, indicating potential bioaccumulation and toxicity concerns. Research calls for further exploration into the environmental behaviors, human exposure pathways, and toxic effects of SPAs and their transformation products (Liu & Mabury, 2020).
Environmental and Toxicological Perspectives
The extensive use of triclosan , a chlorinated compound with antibacterial properties, has led to its detection in various environmental compartments. Due to its hydrophobic nature, triclosan accumulates in fatty tissues, leading to bioaccumulation in aquatic organisms and humans. Its transformation into more toxic and persistent compounds, such as chlorinated phenols and dioxins, underlines the need for comprehensive studies to evaluate its environmental impact and health risks (Bedoux et al., 2012).
Pharmacological Activities and Toxicity of Natural Compounds
Research into natural compounds and their analogs, such as 2,4-Di-tert-butylphenol, has revealed significant bioactivities, including antimicrobial and antioxidant effects. These studies underscore the potential of natural and synthetic compounds in developing new therapeutic agents. However, the toxicity and environmental persistence of these compounds necessitate careful consideration in their application and disposal (Zhao et al., 2020).
Eigenschaften
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-17-14-18(2)16-20(15-17)25(30)28-23-12-10-22(11-13-23)27-24(29)19-6-8-21(9-7-19)26(3,4)5/h6-16H,1-5H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGKTXLCSOFLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4550034.png)


![Methyl {[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate](/img/structure/B4550052.png)
![4-[1-(4-chloropyrazol-1-yl)ethyl]-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B4550054.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4550063.png)
![N-{3-[(3,5-DICHLOROPHENYL)CARBAMOYL]-2-THIENYL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4550074.png)



![5-[(4-methylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4550093.png)
![tert-butyl 2-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4550096.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B4550120.png)
methanone](/img/structure/B4550128.png)
